molecular formula C19H18N4O3 B2812981 ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate CAS No. 915934-71-3

ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate

Cat. No. B2812981
M. Wt: 350.378
InChI Key: RIMDWFUSBDPCQT-UHFFFAOYSA-N
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Description

The compound “ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate” is a complex organic molecule that contains several functional groups, including an ester group (benzoate), an amide group (benzamido), and a 1,2,3-triazole ring . These functional groups suggest that the compound could have interesting chemical and biological properties.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through copper-catalyzed click reactions of azides with alkynes . This reaction is widely used to obtain 1,2,3-triazole ring systems .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic techniques such as proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and high-resolution mass spectrometry (HRMS) .

Scientific Research Applications

Structural Investigations and Supramolecular Chemistry

Research on compounds structurally related to ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate has focused on understanding their hydrogen-bonded supramolecular structures. For instance, studies on substituted 4-pyrazolylbenzoates reveal how hydrogen bonds contribute to forming chain, sheet, and three-dimensional framework structures in these molecules, which could inform the design of novel materials and molecular assemblies (Portilla et al., 2007).

Biological Activities

Compounds with structural similarities have been explored for their biological activities. A study on N1- and N2-benzyl-3-(3-substituted phenyl) indazole derivatives, including the synthesis of compounds like ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, demonstrated their potential as novel thrombin-receptor antagonists, suggesting a pathway for developing new therapeutic agents (郭瓊文, 2006).

Antimicrobial and Anticancer Agents

Further research indicates the synthesis and evaluation of derivatives for antimicrobial and anticancer activities. For example, the synthesis and antiplatelet activity of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives have been explored, identifying compounds with potential as novel antiplatelet drug candidates (Chen et al., 2008).

Material Science and Chemistry

In material science, the structural and electronic properties of related compounds have been studied using techniques like X-ray crystallography and density functional theory (DFT) calculations. These studies contribute to understanding the molecular basis of properties relevant to materials design and functionalization (Ahmed et al., 2016).

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, evaluation of its biological activity, and investigation of its mechanism of action .

properties

IUPAC Name

ethyl 4-[[4-(5-methyltriazol-1-yl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-3-26-19(25)15-4-8-16(9-5-15)21-18(24)14-6-10-17(11-7-14)23-13(2)12-20-22-23/h4-12H,3H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMDWFUSBDPCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate

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